molecular formula C17H20ClN3O2 B2420294 5-Chloro-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]pyrimidin-2-amine CAS No. 2379984-95-7

5-Chloro-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]pyrimidin-2-amine

货号 B2420294
CAS 编号: 2379984-95-7
分子量: 333.82
InChI 键: RAKQMZRQLWPADR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Chloro-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]pyrimidin-2-amine (also known as CP-690,550) is a potent and selective inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications. JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, CP-690,550 can modulate the immune response and has shown promising results in the treatment of various autoimmune diseases.

作用机制

CP-690,550 is a selective inhibitor of JAK3, which plays a critical role in the signaling pathways of cytokines involved in the immune response. By inhibiting JAK3, CP-690,550 can modulate the immune response and reduce inflammation. It has been shown to inhibit the activation and proliferation of T cells and B cells, as well as the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CP-690,550 has been shown to effectively reduce the levels of pro-inflammatory cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. It also inhibits the activation and proliferation of T cells and B cells, as well as the production of antibodies. CP-690,550 has been shown to have a favorable safety profile and is generally well-tolerated in clinical trials.

实验室实验的优点和局限性

CP-690,550 is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in the immune response. However, its specificity for JAK3 may limit its use in certain experiments where other JAKs are involved. Additionally, CP-690,550 has a relatively short half-life, which may require frequent dosing in experiments.

未来方向

1. Combination therapies: CP-690,550 has shown promising results in combination with other drugs such as methotrexate and tumor necrosis factor (TNF) inhibitors. Further studies are needed to determine the optimal combination therapy for different autoimmune diseases.
2. Targeting other JAKs: CP-690,550 is a selective inhibitor of JAK3, but other JAKs such as JAK1 and JAK2 are also involved in the immune response. Further studies are needed to develop selective inhibitors of these JAKs and to determine their potential therapeutic applications.
3. Biomarker identification: CP-690,550 has been shown to effectively reduce the levels of pro-inflammatory cytokines, but further studies are needed to identify biomarkers that can predict response to treatment and monitor disease activity.
4. Alternative routes of administration: CP-690,550 is currently administered orally, but alternative routes of administration such as subcutaneous injection or intravenous infusion may improve its efficacy and reduce side effects.
5. Long-term safety and efficacy: Further studies are needed to determine the long-term safety and efficacy of CP-690,550 in the treatment of autoimmune diseases.

合成方法

The synthesis of CP-690,550 involves several steps starting from the reaction of 4-methoxybenzyl alcohol with 2,2-dimethoxypropane in the presence of an acid catalyst to form the corresponding acetal intermediate. The acetal is then reacted with 5-chloropyrimidine-2-amine in the presence of a base to yield the desired product.

科学研究应用

CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively reduce the levels of pro-inflammatory cytokines and inhibit the activation of T cells and B cells. Clinical trials have demonstrated the efficacy of CP-690,550 in improving disease activity and reducing symptoms in patients with rheumatoid arthritis and psoriasis.

属性

IUPAC Name

5-chloro-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c1-22-15-4-2-13(3-5-15)17(6-8-23-9-7-17)12-21-16-19-10-14(18)11-20-16/h2-5,10-11H,6-9,12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKQMZRQLWPADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyrimidin-2-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。